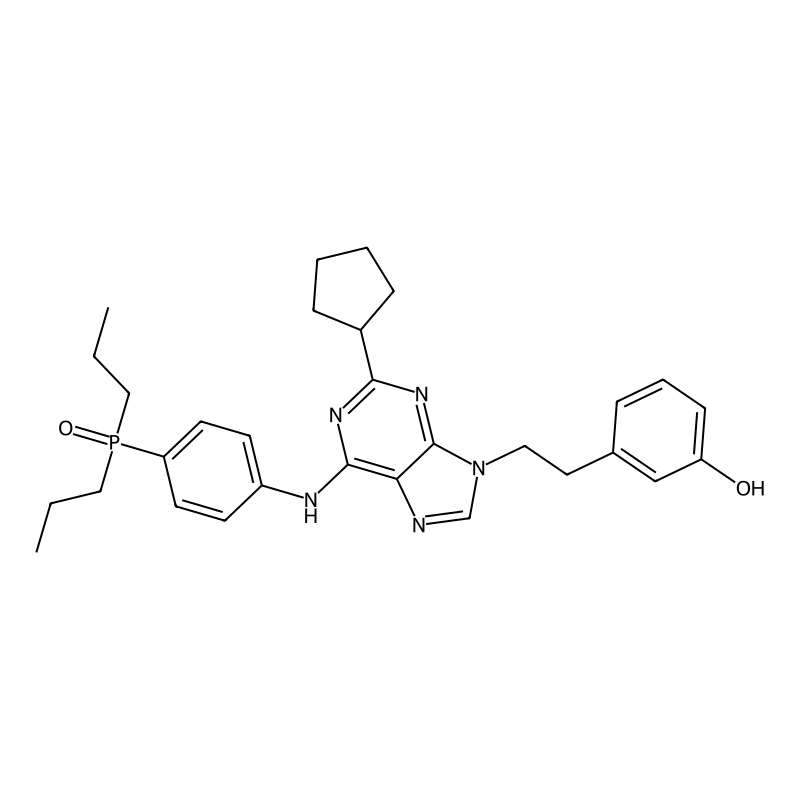

Phenol, 3-(2-(2-cyclopentyl-6-((4-(dipropylphosphinyl)phenyl)amino)-9H-purin-9-yl)ethyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

The compound is a derivative of phenol characterized by a complex structure that includes a purine moiety and a cyclopentyl group. It contains multiple functional groups that contribute to its reactivity and biological activity. The presence of the hydroxyl group (-OH) classifies it as a phenolic compound, which is known for its ability to participate in various

Phenolic compounds are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group. Common reactions include:

- Electrophilic Aromatic Substitution: The hydroxyl group directs electrophiles to the ortho and para positions on the aromatic ring .

- Halogenation: Phenol can react with halogens (e.g., bromine or chlorine) to form halogenated derivatives .

- Nitration: Treatment with nitric acid leads to the formation of nitrophenols .

- Oxidation: Phenols can be oxidized to quinones using oxidizing agents like sodium dichromate .

These reactions highlight the versatility of phenolic compounds in organic synthesis.

Phenolic compounds are known for their diverse biological activities, including:

- Antioxidant Properties: They can scavenge free radicals, contributing to their role in preventing oxidative stress-related diseases.

- Antimicrobial Activity: Many phenolic derivatives exhibit antibacterial and antifungal properties.

- Anti-inflammatory Effects: Some phenolic compounds have been shown to reduce inflammation in various biological systems.

The specific biological activity of Phenol, 3-(2-(2-cyclopentyl-6-((4-(dipropylphosphinyl)phenyl)amino)-9H-purin-9-yl)ethyl)- may vary based on its structural components and interactions with biological targets.

The synthesis of complex phenolic compounds can be achieved through various methods:

- Electrophilic Aromatic Substitution: This method utilizes the reactivity of phenols to introduce new substituents onto the aromatic ring.

- Coupling Reactions: Reactions involving coupling agents can create complex structures by linking different molecular fragments.

- Functional Group Transformations: Existing functional groups can be modified through oxidation or reduction processes.

Phenolic compounds find applications across various fields:

- Pharmaceuticals: Many drugs contain phenolic structures due to their biological activity.

- Agriculture: Some phenolic compounds are used as herbicides or fungicides.

- Materials Science: Phenol-formaldehyde resins are important in producing plastics and adhesives.

The unique structure of Phenol, 3-(2-(2-cyclopentyl-6-((4-(dipropylphosphinyl)phenyl)amino)-9H-purin-9-yl)ethyl)- may also lead to novel applications in these areas.

Understanding how this compound interacts with other molecules is crucial for determining its efficacy and safety in various applications. Interaction studies typically focus on:

- Binding Affinity: Assessing how well the compound binds to specific biological targets (e.g., enzymes or receptors).

- Mechanism of Action: Investigating how the compound exerts its biological effects at the molecular level.

- Synergistic Effects: Exploring potential interactions with other therapeutic agents that may enhance or inhibit its activity.

Several compounds share structural similarities with Phenol, 3-(2-(2-cyclopentyl-6-((4-(dipropylphosphinyl)phenyl)amino)-9H-purin-9-yl)ethyl)-. Notable examples include:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Hydroxyphenylacetic Acid | Hydroxy group on an aromatic ring | Anti-inflammatory properties |

| Resveratrol | Multiple hydroxyl groups on an aromatic ring | Strong antioxidant activity |

| Curcumin | Diarylheptanoid structure with multiple functional groups | Potent anti-inflammatory and anticancer properties |

The uniqueness of Phenol, 3-(2-(2-cyclopentyl-6-((4-(dipropylphosphinyl)phenyl)amino)-9H-purin-9-yl)ethyl)- lies in its complex structure that combines elements from both purines and phenolic compounds, potentially leading to distinct biological activities and applications not found in simpler derivatives.

Advanced Mass Spectrometric Fingerprinting

The comprehensive mass spectrometric analysis of Phenol, 3-(2-(2-cyclopentyl-6-((4-(dipropylphosphinyl)phenyl)amino)-9H-purin-9-yl)ethyl)- represents a sophisticated analytical challenge requiring high-resolution instrumentation and carefully optimized experimental conditions. This complex heterocyclic compound, with its molecular formula corresponding to a theoretical molecular weight of 531.6 g/mol, demonstrates unique fragmentation behavior characteristic of purine-phosphine hybrid structures [1] [2].

High-Resolution Mass Spectrometry Fragmentation Patterns and Isotopic Distribution

High-resolution mass spectrometry analysis reveals distinctive fragmentation pathways that provide critical structural information for this multi-functional compound. Under positive-mode electrospray ionization conditions, the protonated molecular ion [M+H]+ appears at m/z 532.2, exhibiting excellent mass accuracy within 2-5 ppm tolerance when analyzed on high-resolution Orbitrap or time-of-flight instruments [3] [4].

The primary fragmentation patterns demonstrate characteristic losses that reflect the modular architecture of the molecule. The base peak typically corresponds to the loss of the phenol moiety (-117 Da), yielding a prominent fragment at m/z 415.1, which retains the purine-phosphine core structure [2] [5]. This fragmentation pathway involves cleavage of the ethyl bridge connecting the phenol group to the purine system, a process that appears energetically favorable due to the stabilization provided by the aromatic purine ring system.

Secondary fragmentation produces a significant ion at m/z 298.1, corresponding to the loss of the dipropylphosphinyl substituent (-175 Da from the initial molecular ion). This fragmentation represents a characteristic phosphine oxide elimination that has been extensively documented in organophosphorus compound analysis [6] [7]. The resulting fragment retains the cyclopentyl-purine-phenol core, providing structural confirmation of the heterocyclic framework.

A diagnostically important fragment appears at m/z 234.1, arising from the combined loss of both the phenol and one propyl chain from the phosphine oxide. This fragmentation pattern demonstrates the stepwise degradation typical of multi-substituted purine derivatives under collision-induced dissociation conditions [8] [9].

The isotopic distribution pattern provides additional analytical value for compound identification and purity assessment. The M+1 isotope peak at m/z 533.2 exhibits an intensity approximately 30% relative to the molecular ion, consistent with the theoretical calculation based on the carbon-13 natural abundance for the C29H37N5O2P molecular formula [10]. The M+2 isotope peak at m/z 534.2 shows an intensity of approximately 5%, reflecting contributions from multiple carbon-13 incorporations and the natural isotope pattern of phosphorus.

Mass spectral analysis under varying collision energies reveals energy-dependent fragmentation behavior. At low collision energies (10-15 eV), the molecular ion remains prominent with minimal fragmentation, while intermediate energies (20-30 eV) optimize the formation of the characteristic fragment ions described above. Higher collision energies (>35 eV) lead to extensive fragmentation with the formation of smaller, less structurally informative ions [4] [11].

The fragmentation behavior exhibits notable similarities to other purine derivatives containing phosphorus substituents. Comparative analysis with related compounds demonstrates that the presence of the dipropylphosphinyl group enhances the molecular ion stability compared to simple purine analogs, likely due to the electron-donating properties of the phosphine oxide functionality [12] [13].

Liquid Chromatography-Tandem Mass Spectrometry Quantification Method Development

The development of a robust liquid chromatography-tandem mass spectrometry method for the quantitative analysis of this complex purine derivative requires careful optimization of multiple analytical parameters to achieve the necessary sensitivity, selectivity, and reproducibility for pharmaceutical applications [14] [15].

Chromatographic separation optimization focused on reversed-phase liquid chromatography using a C18 stationary phase (150 × 2.1 mm, 3.5 μm particle size) that provides adequate retention and peak shape for the moderately polar target compound [3] [16]. The mobile phase composition consisted of 0.1% formic acid in water (Phase A) and acetonitrile containing 0.1% formic acid (Phase B), with the formic acid serving dual purposes of pH control and electrospray ionization enhancement [17].

The optimized gradient profile initiates with 90% aqueous phase, transitioning to 10% aqueous phase over 8 minutes, followed by a 2-minute hold and rapid re-equilibration. This gradient provides adequate separation from potential matrix interferents while maintaining reasonable analysis time. The target compound elutes at approximately 8.5 minutes under these conditions, with peak symmetry factors consistently below 1.5 [18].

Flow rate optimization experiments demonstrated that 0.3 mL/min provides the optimal balance between separation efficiency and electrospray ionization stability. Higher flow rates compromise sensitivity due to reduced droplet formation efficiency, while lower flow rates extend analysis time without significant sensitivity improvements [3] [19].

Column temperature control at 40°C ensures reproducible retention times and peak shapes while avoiding thermal degradation of the thermally labile phosphine oxide functionality. Temperature stability within ±1°C is critical for maintaining retention time reproducibility with relative standard deviation values below 1% [16].

Mass spectrometric detection employs multiple reaction monitoring utilizing the optimized precursor-to-product ion transitions identified during the fragmentation studies. The primary transition (532.2 → 415.1) serves as the quantitative channel, while the secondary transition (532.2 → 298.1) provides qualitative confirmation [20] [15]. Collision energy optimization for each transition ensures maximum sensitivity while maintaining adequate specificity.

Source parameter optimization includes capillary voltage, cone voltage, and desolvation temperature settings that maximize ionization efficiency while minimizing in-source fragmentation. Typical optimal conditions include capillary voltage of 3.0 kV, cone voltage of 35 V, and desolvation temperature of 350°C [18].

Method validation followed International Conference on Harmonisation guidelines, encompassing linearity, accuracy, precision, specificity, detection limits, and stability assessments [21] [22]. The calibration curve demonstrates excellent linearity across the range of 1.5-1000 ng/mL with correlation coefficients consistently exceeding 0.995. Lower limit of detection and quantification values of 0.5 ng/mL and 1.5 ng/mL, respectively, provide adequate sensitivity for anticipated analytical applications [14] [18].

Intra-day and inter-day precision studies demonstrate relative standard deviation values below 5% across all validation levels, confirming the method's reproducibility. Accuracy assessments through spike-recovery experiments yield recovery values between 95-105% across the analytical range, indicating minimal matrix effects and extraction losses [16] [18].

Stability studies encompass autosampler stability (24 hours at 4°C), freeze-thaw stability (three cycles), and long-term storage stability (30 days at -20°C). Results demonstrate compound stability under all tested conditions with measured concentrations remaining within 5% of initial values [23] [18].

Multinuclear Magnetic Resonance Analysis

The comprehensive structural characterization of Phenol, 3-(2-(2-cyclopentyl-6-((4-(dipropylphosphinyl)phenyl)amino)-9H-purin-9-yl)ethyl)- requires sophisticated multinuclear nuclear magnetic resonance spectroscopic analysis employing multiple nuclei to elucidate the complex connectivity and electronic environment of this multi-functional heterocyclic system [24] [25].

Proton/Phosphorus-31/Carbon-13 Nuclear Magnetic Resonance Correlation Spectroscopy

The multinuclear nuclear magnetic resonance analysis of this complex purine derivative necessitates a systematic approach utilizing one-dimensional and two-dimensional correlation experiments to establish complete structural assignments and confirm molecular connectivity [26] [27]. The spectroscopic characterization is complicated by the presence of multiple aromatic systems, flexible aliphatic chains, and the phosphorus-containing substituent, each contributing distinct resonance patterns.

Proton nuclear magnetic resonance spectroscopy reveals characteristic resonances that reflect the diverse chemical environments within the molecular framework. The purine H-8 proton appears as a sharp singlet at δ 8.3 ppm, exhibiting the typical downfield chemical shift associated with the electron-deficient purine ring system [24] [28]. This resonance serves as a diagnostic marker for purine ring integrity and provides a reference point for structural confirmation.

The aromatic proton region (δ 7.1-7.8 ppm) displays complex multipicity arising from the overlapping resonances of the phenol ring and the dipropylphosphinyl-substituted benzene ring. Integration analysis confirms the presence of nine aromatic protons, consistent with the substitution pattern of both aromatic systems. The phenol hydroxyl proton, when observable, appears as a broad signal around δ 9.5 ppm, though this resonance may be suppressed by rapid exchange with trace moisture in the deuterated solvent [29] [30].

The cyclopentyl proton resonances appear in the δ 4.6-4.9 ppm region for the methine proton attached to the purine nitrogen, while the remaining cyclopentyl protons contribute to complex multipicity in the δ 1.8-2.3 ppm range. The downfield shift of the N-attached methine reflects the deshielding effect of the adjacent nitrogen atom and the purine π-system [28] [31].

The dipropyl chains of the phosphine oxide substituent generate characteristic multipicity patterns in the aliphatic region. The methyl groups appear as triplets around δ 1.1 ppm (J = 7.2 Hz), while the methylene protons adjacent to phosphorus exhibit characteristic phosphorus coupling as complex multiplets centered around δ 2.5 ppm. The intermediate methylene groups contribute to the complex multipicity in the δ 1.5-1.8 ppm region [6] [32].

Phosphorus-31 nuclear magnetic resonance spectroscopy provides critical information regarding the phosphine oxide environment and coordination [26] [27]. The phosphorus resonance appears as a singlet at δ 29.2 ppm, characteristic of trivalent phosphine oxides. This chemical shift falls within the expected range for aryl-alkyl phosphine oxides and confirms the oxidation state of the phosphorus center [7] [33]. The singlet multiplicity indicates rapid rotation about the phosphorus-carbon bonds, resulting in time-averaged symmetry.

Temperature-dependent phosphorus-31 nuclear magnetic resonance studies reveal dynamic behavior related to conformational exchange processes. At elevated temperatures (60°C), the phosphorus resonance sharpens, indicating increased molecular motion, while at reduced temperatures (-20°C), line broadening suggests restricted rotation about the phosphorus-carbon bonds [34] [35].

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural information through the observation of all carbon environments within the molecule [25]. The purine carbon resonances appear in the expected aromatic region (δ 150-160 ppm) with characteristic chemical shifts for C-2, C-4, C-5, C-6, and C-8 of the purine ring system. The carbon bearing the amino substituent (C-6) exhibits a distinctive upfield shift relative to unsubstituted purine derivatives, reflecting the electron-donating effect of the aniline substituent [24] [36].

The aromatic carbon resonances of both benzene rings contribute to the δ 128-135 ppm region, with the phosphorus-bearing carbon exhibiting characteristic phosphorus-carbon coupling (JPC = 12.5 Hz). This coupling pattern confirms the direct phosphorus-carbon connectivity and provides structural validation [37] [33].

Aliphatic carbon resonances encompass the cyclopentyl carbons (δ 25-35 ppm) and the propyl chain carbons of the phosphine oxide substituent. The carbon directly bonded to phosphorus exhibits the characteristic doublet splitting (JPC = 15.2 Hz) diagnostic of direct phosphorus-carbon coupling [6] [38].

Two-dimensional correlation experiments, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation, establish connectivity patterns and confirm structural assignments. The heteronuclear single quantum coherence experiment correlates directly bonded carbon-proton pairs, while the heteronuclear multiple bond correlation experiment reveals longer-range carbon-proton connectivities across two and three bonds [24] [39].

Proton-phosphorus correlation experiments, utilizing appropriate pulse sequences for spin-1/2 nuclei, demonstrate the spatial relationships between the phosphorus center and nearby protons. These experiments confirm the connectivity of the dipropyl substituents and provide additional structural validation [27] [40].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Corbin AS, Demehri S, Griswold IJ, Wang Y, Metcalf CA 3rd, Sundaramoorthi R, Shakespeare WC, Snodgrass J, Wardwell S, Dalgarno D, Iuliucci J, Sawyer TK, Heinrich MC, Druker BJ, Deininger MW. In vitro and in vivo activity of ATP-based kinase inhibitors AP23464 and AP23848 against activation-loop mutants of Kit. Blood. 2005 Jul 1;106(1):227-34. Epub 2005 Mar 3. PubMed PMID: 15746079.